REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH2:10]([N:17]1[CH2:22][CH2:21][C:20](=O)[CH2:19][CH2:18]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C[Si](OS(C(F)(F)F)(=O)=O)(C)C>C(OCC)(=O)C>[NH2:5][C:4]1[C:19]2[CH2:18][N:17]([CH2:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH2:22][CH2:21][C:20]=2[N:1]=[C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=12
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Name
|
|
Quantity
|
11.55 g
|
Type
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reactant
|
Smiles
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NC1=C(C#N)C=CC=C1
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Name
|
|
Quantity
|
24.07 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1CCC(CC1)=O
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
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C[Si](C)(C)OS(=O)(=O)C(F)(F)F
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Name
|
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Quantity
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200 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added dropwise at room temperature
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Type
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ADDITION
|
Details
|
After the end of the dropwise addition
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Type
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TEMPERATURE
|
Details
|
the mixture was refluxed
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Type
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TEMPERATURE
|
Details
|
under heating for 6 hours
|
Duration
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6 h
|
Type
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TEMPERATURE
|
Details
|
After air cooling
|
Type
|
FILTRATION
|
Details
|
the produced crystals were filtered out
|
Type
|
WASH
|
Details
|
washed with 320 ml of ethyl acetate
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Type
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CUSTOM
|
Details
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The obtained crystals were dried
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Type
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ADDITION
|
Details
|
added to a mixed solution of 400 ml of water and 200 ml of ethanol
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Type
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DISSOLUTION
|
Details
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dissolved
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Type
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TEMPERATURE
|
Details
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by heating
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Type
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TEMPERATURE
|
Details
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After air cooling
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Type
|
ADDITION
|
Details
|
250 ml of a 1N sodium hydroxide solution was added
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Type
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EXTRACTION
|
Details
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the mixture was extracted with ethyl acetate
|
Type
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WASH
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Details
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The organic layer was washed with a saturated saline solution
|
Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
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FILTRATION
|
Details
|
the drying agent was filtered out
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The produced crystals were filtered out
|
Type
|
WASH
|
Details
|
further washed with the above mixed solution
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C(=NC=3CCN(CC13)CC1=CC=CC=C1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.39 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |